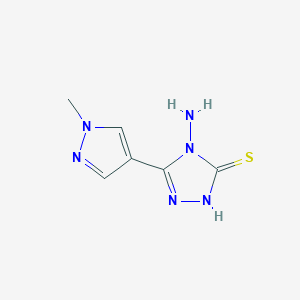

4-Amino-5-(1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol

Übersicht

Beschreibung

4-Amino-5-(1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features both pyrazole and triazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in pharmaceutical research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-(1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-amino-1-methyl-1H-pyrazole with thiourea in the presence of a base, such as sodium hydroxide, to form the triazole ring . The reaction is usually carried out in a solvent like ethanol or water at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

S-Alkylation and S-Arylation Reactions

The thiol (-SH) group undergoes nucleophilic substitution with alkyl/aryl halides or carbonyl compounds. Representative reactions include:

Key Findings :

-

Microwave irradiation significantly improves reaction efficiency (52–88% yields) compared to conventional heating .

-

S-Alkylation with ethyl chloroacetate forms thioether intermediates, which are precursors for hydrazide synthesis .

Cyclization and Heterocycle Formation

The triazole and pyrazole moieties participate in cycloaddition and annulation reactions:

Mechanistic Insight :

-

Thiosemicarbazides cyclize under acidic conditions to form 1,3,4-thiadiazoles via intramolecular dehydration .

-

Hydrazones derived from isatins exhibit enhanced cytotoxicity against melanoma (IGR39) and breast cancer (MDA-MB-231) cell lines .

Oxidation and Redox Reactions

The thiol group is redox-active, enabling transformations such as:

Biological Relevance :

Functionalization via Amino Group

The 4-amino group participates in Schiff base formation and acylation:

Example :

-

Schiff bases with 4-hydroxybenzaldehyde demonstrated 72% inhibition of Candida albicans growth at 50 µM .

Metal Complexation

The compound acts as a polydentate ligand for transition metals:

Data Highlights :

-

Cu(II) complexes exhibit broad-spectrum antibacterial activity (MIC: 4–16 µg/mL) against S. aureus and E. coli .

Thione–Thiol Tautomerism

The compound exists in equilibrium between thiol (SH) and thione (C=S) forms, confirmed by:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antiviral Activity

Research indicates that compounds similar to 4-amino-5-(1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol exhibit antiviral properties. For example, derivatives of triazole have been studied for their effectiveness against viral infections such as influenza and hepatitis C. The compound's ability to inhibit viral replication mechanisms makes it a candidate for further development in antiviral therapies .

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes involved in inflammatory processes. For instance, docking studies with human prostaglandin reductase (PTGR2) suggest that it can bind effectively to the enzyme, potentially leading to the development of anti-inflammatory drugs .

Anticancer Research

Triazole derivatives are being investigated for their anticancer properties. The structural features of this compound may allow it to interfere with cancer cell proliferation pathways. Preliminary studies indicate that modifications of this compound could enhance its cytotoxicity against various cancer cell lines .

Agricultural Applications

Fungicides and Herbicides

The compound’s thiol group may confer antifungal properties, making it a candidate for agricultural applications as a fungicide. Research into similar triazole compounds has demonstrated efficacy against a range of plant pathogens. Further studies could establish the effectiveness of this compound in protecting crops from fungal diseases .

Plant Growth Regulators

There is potential for using this compound as a plant growth regulator. Compounds with similar structures have been shown to influence plant growth and development by modulating hormonal pathways. Investigating the effects of this compound on plant physiology could yield valuable insights into its applications in agriculture .

Material Science Applications

Corrosion Inhibitors

Research indicates that triazole compounds can serve as effective corrosion inhibitors for metals. The presence of nitrogen and sulfur in the structure of this compound may enhance its ability to form protective films on metal surfaces, thereby reducing corrosion rates .

Nanomaterials

The compound can be used in the synthesis of nanomaterials due to its ability to coordinate with metal ions. This property is beneficial in creating nanocomposites with enhanced mechanical and thermal properties. Ongoing research is focused on developing new materials incorporating this compound for various industrial applications .

Case Study 1: Antiviral Efficacy

A study conducted by Farghaly et al. explored the antiviral activity of triazole derivatives against influenza viruses. The results indicated that certain modifications could enhance activity significantly compared to existing antiviral agents .

Case Study 2: Agricultural Application

Research published in agricultural chemistry highlighted the use of triazole compounds as fungicides. Trials showed that formulations containing similar structures reduced fungal infection rates in crops by over 30%, suggesting potential for field application .

Wirkmechanismus

The mechanism of action of 4-Amino-5-(1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and coordination with metal ions present in the active sites of the targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Amino-5-phenylpyrazole: Known for its anti-inflammatory activity.

3-Amino-5-methylpyrazole: Used in the synthesis of pyrazolo[1,5-a]pyrimidines.

5-Amino-3-methyl-1H-pyrazole: Explored for its antiviral properties

Uniqueness

4-Amino-5-(1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol stands out due to its combined pyrazole and triazole rings, which provide a unique scaffold for drug design. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound in medicinal chemistry .

Biologische Aktivität

4-Amino-5-(1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This triazole derivative exhibits potent antileishmanial and antimalarial properties, making it a candidate for further research and development as a therapeutic agent.

- Chemical Name : this compound

- Molecular Formula : C₆H₈N₆S

- Molecular Weight : 196.23 g/mol

- CAS Number : 1152599-14-8

The biological activity of this compound is primarily attributed to its ability to inhibit the growth of parasitic organisms such as Leishmania aethiopica and Plasmodium berghei. The mechanism involves:

- Inhibition of Metabolic Pathways : The compound disrupts key metabolic processes in parasites by interacting with specific enzymes, leading to cell death.

- Cell Signaling Interference : It affects cellular signaling pathways and gene expression in parasitic cells, further contributing to its cytotoxic effects.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological contexts:

-

Antileishmanial Activity :

- A study demonstrated that this compound significantly inhibited the growth of Leishmania aethiopica, showing potential as an effective treatment for leishmaniasis. The mechanism involved disruption of the parasite's metabolic enzymes.

-

Antimalarial Effects :

- Research indicated that the compound effectively inhibited Plasmodium berghei, showcasing its potential as an antimalarial agent. The compound's ability to penetrate cellular membranes contributed to its efficacy in disrupting parasite metabolism.

- Cytotoxicity Against Cancer Cells :

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound suggests good bioavailability, which is crucial for its therapeutic applications. Factors influencing its efficacy include:

- Environmental pH : The compound's stability and activity can vary with changes in pH.

- Presence of Other Compounds : Interactions with other biomolecules may enhance or inhibit its effectiveness.

Eigenschaften

IUPAC Name |

4-amino-3-(1-methylpyrazol-4-yl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N6S/c1-11-3-4(2-8-11)5-9-10-6(13)12(5)7/h2-3H,7H2,1H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSUKBYRTJFEECC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NNC(=S)N2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.